Product packaging for Cobalt--nickel (3/1)(Cat. No.:CAS No. 61115-36-4)

Cobalt--nickel (3/1)

Cat. No.: B14586636
CAS No.: 61115-36-4
M. Wt: 235.493 g/mol
InChI Key: XLEICYJYGLUASG-UHFFFAOYSA-N
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Description

Significance of Bimetallic and Intermetallic Compounds in Modern Materials Research

Bimetallic and intermetallic compounds, materials composed of two different metals in fixed stoichiometric ratios and ordered crystal structures, are at the forefront of modern materials research. bohrium.comwisdomlib.orgopenaccessjournals.com Their unique properties, which often surpass those of their individual metallic constituents, make them highly desirable for a wide array of applications. bohrium.commdpi.com The synergy between the two metals can lead to enhanced catalytic activity, improved magnetic properties, increased strength, and superior corrosion resistance. rsc.orgrsc.orgtul.cz

These compounds are pivotal in various fields, including:

Catalysis: Bimetallic nanoparticles are used to catalyze a multitude of chemical reactions, including hydrogenation and oxidation. mdpi.comrsc.orgmdpi.com The precise arrangement of different metal atoms on the catalyst surface can tune its activity and selectivity for specific products. rsc.org

Electronics: Intermetallic compounds are crucial as soldering materials, interconnects, and conductive adhesives in the electronics industry. openaccessjournals.com

Aerospace and Automotive Industries: The high melting points and strength of certain intermetallic alloys make them suitable for components in aircraft engines and automotive exhaust systems, contributing to improved efficiency and reduced emissions. openaccessjournals.comgoogle.com

Magnetic Materials: The unique magnetic properties of intermetallic compounds are harnessed in the development of permanent magnets and for high-density magnetic recording. acs.orgmdpi.com

The ability to tailor the properties of bimetallic compounds by adjusting their composition and structure opens up a vast landscape for the rational design of new functional materials. bohrium.comrsc.org

Historical Context and Evolution of Cobalt-Nickel Intermetallic Investigations

The study of intermetallic compounds has a rich history, with early investigations dating back to the 19th century. dntb.gov.ua However, the focused exploration of cobalt-nickel intermetallic systems is a more recent development, driven by the promise of creating materials with exceptional properties.

Early research into the Co-Ni binary system primarily focused on the phase diagram, which indicates the stable phases at different compositions and temperatures. osti.govresearchgate.netasminternational.org These studies laid the groundwork for understanding the fundamental interactions between cobalt and nickel atoms.

The evolution of research has seen a shift towards the nanoscale, with a significant focus on the synthesis and characterization of Co-Ni nanoparticles. mdpi.commdpi.com This transition was propelled by the discovery that the properties of these materials are highly size- and structure-dependent. Modern synthesis techniques, such as co-reduction and thermal decomposition, have enabled the production of Co-Ni nanoparticles with controlled size, shape, and composition. bohrium.com

A key milestone in the investigation of Co-Ni intermetallics was the discovery of new ternary compounds, such as Co3Ni3Ga8, which exhibit complex chiral structures. researchgate.netnih.govfigshare.com These findings have opened up new avenues for exploring exotic electronic and magnetic properties.

Overview of Cobalt-Nickel (3/1) Specific Research Focus and Challenges

The specific intermetallic compound Cobalt-Nickel (3/1), with the chemical formula Co3Ni, represents a stoichiometry of particular interest. Research into this compound is multifaceted, focusing on its synthesis, crystal structure, and potential applications, particularly in catalysis and magnetic materials.

Research Focus:

Synthesis and Characterization: A primary focus is on developing reliable methods to synthesize the Co3Ni intermetallic phase with high purity and controlled morphology. Techniques such as impregnation-reduction are employed to create Co3Ni nanoparticles. mdpi.com Characterization techniques like X-ray diffraction (XRD) and transmission electron microscopy (TEM) are essential for confirming the crystal structure and morphology. mdpi.commdpi.com

Catalytic Activity: Co3Ni has shown promise as a catalyst, particularly in hydrogenation reactions. mdpi.com Studies investigate how the 3:1 ratio of cobalt to nickel influences the electronic structure and, consequently, the catalytic performance. Density Functional Theory (DFT) calculations are often used to understand the charge transfer between Co and Ni atoms and its effect on catalytic activity. mdpi.com

Magnetic Properties: The magnetic behavior of Co-Ni systems is a significant area of research. rsc.orgresearchgate.net Investigations into Co3Ni explore its magnetic anisotropy and magnetic moments, which are crucial for applications in data storage and spintronics. rsc.org

Challenges:

Stoichiometry Control: Achieving the precise 3:1 atomic ratio is a significant challenge in the synthesis of Co3Ni. openaccessjournals.com Even slight deviations can lead to the formation of other phases, which can alter the material's properties.

Phase Stability: The Co-Ni phase diagram reveals that different crystal structures can be stable depending on the composition and temperature. osti.govresearchgate.net Ensuring the stability of the desired Co3Ni intermetallic phase is a key hurdle.

Brittleness: Like many intermetallic compounds, Co3Ni can be brittle, which can limit its structural applications. openaccessjournals.com

Understanding Structure-Property Relationships: A fundamental challenge lies in establishing a clear correlation between the atomic-level structure of Co3Ni and its macroscopic properties. rsc.org This requires a combination of advanced experimental characterization and theoretical modeling.

Defining the Scope and Objectives of the Academic Inquiry into Cobalt-Nickel (3/1)

The academic inquiry into the Cobalt-Nickel (3/1) intermetallic system is aimed at building a comprehensive understanding of this material, from its fundamental properties to its potential technological applications. The primary objectives of this research are:

To Elucidate the Crystal and Electronic Structure: A core objective is to precisely determine the crystal structure of the Co3Ni intermetallic compound. This includes identifying the space group, lattice parameters, and atomic positions. Furthermore, understanding the electronic structure, including the density of states and charge distribution, is crucial for explaining its properties. researchgate.netresearchgate.net

To Investigate Synthesis-Structure-Property Relationships: A key goal is to establish clear relationships between the synthesis methods used, the resulting crystal structure and morphology, and the observed physical and chemical properties. This knowledge is essential for the rational design of Co3Ni-based materials with tailored functionalities.

To Explore and Optimize Catalytic Performance: A significant objective is to systematically investigate the catalytic activity of Co3Ni in various chemical reactions. This involves identifying the active sites, understanding the reaction mechanisms, and optimizing the catalyst's performance by controlling its composition and structure. mdpi.commdpi.com

To Characterize and Enhance Magnetic Properties: The inquiry aims to thoroughly characterize the magnetic properties of Co3Ni, including its saturation magnetization, coercivity, and magnetic anisotropy. rsc.org An objective is to explore ways to enhance these properties for applications in magnetic recording and other magnetic devices.

By pursuing these objectives, the academic community seeks to unlock the full potential of the Cobalt-Nickel (3/1) intermetallic system and pave the way for its use in advanced technologies.

Structure

2D Structure

Chemical Structure Depiction
molecular formula Co3Ni B14586636 Cobalt--nickel (3/1) CAS No. 61115-36-4

Properties

CAS No.

61115-36-4

Molecular Formula

Co3Ni

Molecular Weight

235.493 g/mol

IUPAC Name

cobalt;nickel

InChI

InChI=1S/3Co.Ni

InChI Key

XLEICYJYGLUASG-UHFFFAOYSA-N

Canonical SMILES

[Co].[Co].[Co].[Ni]

Origin of Product

United States

Sophisticated Characterization Techniques for Cobalt Nickel 3/1 Intermetallic Systems

Crystallographic and Structural Elucidation

Understanding the crystalline structure is fundamental to predicting the properties of Co-Ni (3/1) alloys. Techniques in this category probe the arrangement of atoms within the material's lattice.

X-ray Diffraction (XRD) is a primary technique for investigating the crystallographic structure of Cobalt-Nickel (3/1). XRD analysis confirms the phases present, allows for detailed structural refinement, and can be used to determine key microstructural features.

Phase Identification: XRD patterns are used to identify the crystalline phases within the Co-Ni (3/1) material. Studies have shown that Co-Ni systems can exhibit both face-centered cubic (fcc) and hexagonal close-packed (hcp) phases. scientific.netache.org.rs For instance, XRD analysis of a Co3Ni film prepared by a magnetic field-induced deposition process revealed the presence of both fcc and hcp phases. scientific.net The specific phases and their proportions are highly dependent on the synthesis method and processing conditions.

Rietveld Refinement: For a more detailed structural analysis, Rietveld refinement is applied to the XRD data. This powerful method involves fitting a calculated diffraction pattern to the experimental data, allowing for the precise determination of lattice parameters, atomic positions, and phase fractions. ache.org.rsmdpi.com The reliability of the refinement is often judged by goodness-of-fit indicators like the R-pattern (Rp) and weighted R-pattern (Rwp); low values suggest a good match between the experimental and calculated patterns. mdpi.com Rietveld analysis has been successfully used to refine the lattice parameters of Co-Ni alloys and related compounds. ache.org.rsnih.gov

Crystallite Size Determination: The broadening of diffraction peaks in an XRD pattern is inversely related to the size of the coherent diffracting domains, known as crystallites. The Debye-Scherrer formula is a common method used to estimate the mean crystallite size from the peak broadening. mdpi.com For Co-Ni (3/1) thin films, the mean value of crystallites has been calculated to be around 3 to 4 nm. mdpi.com In other Co-Ni systems, crystallite sizes have been found to range from 13 to 20 nm depending on the phase and composition. ache.org.rs

Elevated Temperature Studies: In-situ XRD performed at elevated temperatures provides crucial information on phase stability, thermal expansion, and phase transformations. tum.de By collecting diffraction patterns at various temperatures, researchers can track changes in lattice parameters and identify transition temperatures. nih.govtum.de For example, studies on related (Co,Ni)Al₂O₄ spinels showed that Rietveld analysis of XRD data at temperatures up to 1500°C revealed a cubic structure with lattice parameters that vary with temperature. nih.gov

Table 1: Crystallographic Data for Cobalt-Nickel (3/1) and Related Alloys from XRD
ParameterFindingSource(s)
Phase IdentificationPresence of both face-centered cubic (fcc) and hexagonal close-packed (hcp) phases. scientific.netache.org.rs
Lattice Parameters (HCP ε-Co phase in Co-rich alloy)a = 2.506 Å, c = 4.069 Å ache.org.rs
Mean Crystallite Size~3-4 nm for CoNi (3:1) thin films. mdpi.com
Refinement MethodRietveld refinement used for detailed structural analysis (lattice parameters, phase fractions). ache.org.rsmdpi.comnih.gov

High-Resolution Transmission Electron Microscopy (HRTEM) allows for the direct imaging of the atomic structure of a material, providing unparalleled insight into its crystalline nature. wikipedia.org This technique is powerful for studying atomic-scale features like crystal lattices and defects. wikipedia.org

In the context of Co-Ni (3/1) systems, HRTEM can identify crystalline phases that may be present in concentrations too low to be detected by XRD (e.g., below 5%). mdpi.com It provides visual confirmation of the crystalline structure, such as the fcc structure observed in cobalt nanoclusters. researchgate.net

Complementing HRTEM is Selected Area Electron Diffraction (SAED), a technique performed within a TEM that produces a diffraction pattern from a specific, user-selected area of the sample. wikipedia.org This pattern of spots or rings is characteristic of the material's crystal structure. wikipedia.org SAED has been instrumental in confirming the hexagonal structure in Co₃Ni thin films and identifying the crystal structure of Co-Ni layered double hydroxide (B78521) nanosheets. mdpi.comrsc.org The combination of HRTEM imaging and SAED patterns provides a powerful method for unambiguous microstructural and crystalline phase analysis. mdpi.commdpi.com

X-ray Reflectometry (XRR) is a non-destructive analytical technique used to characterize thin films, providing precise measurements of thickness, density, and surface or interfacial roughness. measurlabs.com The technique is particularly accurate for films with thicknesses in the range of 1 to 150 nm. measurlabs.com

For Co-Ni (3/1) thin films, XRR has been effectively employed to determine these key parameters. mdpi.com By analyzing the XRR pattern, which shows oscillations related to film thickness, a multi-layer model (e.g., silicon substrate/SiO₂/Co-Ni film/Co-Ni oxide) can be used to fit the data. mdpi.com From such an analysis of a Co-Ni thin film, the thickness was determined to be approximately 95 nm. mdpi.com The critical angle in the XRR curve is associated with the film's density; for a Co-Ni film, a density of 6.44 g/cm³ was estimated, which compares to the bulk densities of cobalt (8.9 g/cm³) and nickel (8.91 g/cm³). mdpi.com

Table 2: Thin Film Properties of Cobalt-Nickel (3/1) Determined by XRR
PropertyMeasured ValueSource(s)
Film Thickness~95 nm mdpi.com
Film Density6.44 g/cm³ mdpi.com
Surface Roughness~4.5 nm (in a 1x1 µm area) mdpi.com

High-Resolution Transmission Electron Microscopy (HRTEM) and Selected Area Electron Diffraction (SAED) for Microstructural and Crystalline Phase Analysis

Morphological and Elemental Distribution Assessment

The performance of Co-Ni (3/1) materials is also heavily influenced by their surface and bulk morphology, including particle shape, size, texture, and the spatial distribution of the constituent elements.

Scanning Electron Microscopy (SEM) is a foundational technique for visualizing the surface morphology and texture of materials. latrobe.edu.aunanoanalytics.com It rasters a focused electron beam over a surface to create an image, revealing details about surface topography and features from the millimeter to sub-micrometer scale. latrobe.edu.au

Field-Emission Scanning Electron Microscopy (FE-SEM) is an advanced version of SEM that uses a field-emission gun to produce a brighter, more coherent electron beam. mineralstech.com This allows for significantly higher resolution (down to 1 nm) and provides enhanced imaging of surface textures, pores, and particle morphology. mineralstech.comijaresm.com FE-SEM has been used to study the surface morphology of various nickel and cobalt-based materials, confirming features like high particle dispersion or the shape of nanostructures. researchgate.netrsc.org In some cases, SEM imaging has revealed the degree of particle agglomeration in cobalt-based nanomaterials. researchgate.net

Often integrated with SEM or TEM, Energy Dispersive X-ray Spectroscopy (EDX or EDS) is an analytical technique used for elemental analysis. wikipedia.org When the electron beam strikes the sample, it stimulates the emission of characteristic X-rays, whose energies are unique to each element. libretexts.org By detecting these X-rays, EDX can determine the elemental composition of a specific point or area on the sample. wikipedia.orglibretexts.org

For the Cobalt-Nickel (3/1) intermetallic, EDX analysis is crucial for verifying the stoichiometry. mdpi.com Point analysis performed on a CoNi thin film confirmed a Co:Ni ratio of approximately 3:1, justifying the presence of the Co₃Ni structure. mdpi.com

Furthermore, EDX can be used to perform elemental mapping, which generates images showing the spatial distribution of each element across the sample's surface. thescipub.com This is a powerful tool for assessing compositional uniformity. rsc.org For Co-Ni materials, elemental mapping has been used to verify that cobalt and nickel are uniformly distributed throughout the sample, which is a critical factor for consistent material properties. rsc.org

Table 3: Elemental Composition of Cobalt-Nickel (3/1) from EDX Analysis
TechniqueFindingSource(s)
EDX Point AnalysisConfirmed a Co:Ni atomic ratio of approximately 3:1. mdpi.com
EDX Elemental MappingVerified the uniform distribution of Cobalt (Co) and Nickel (Ni) elements within the material. rsc.org

Atomic Force Microscopy (AFM) for Surface Topography and Roughness Profiling

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique used to image and measure the surface topography of materials at the nanoscale. kyoto-u.ac.jpnist.gov It utilizes a sharp tip mounted on a cantilever to scan the sample surface, detecting the interaction forces between the tip and the sample to generate a three-dimensional map of the surface. kyoto-u.ac.jpkeyence.eu This allows for the detailed characterization of surface morphology, including features like grains, pits, and other irregularities. nist.govresearchgate.net

A key application of AFM in the study of Cobalt-Nickel (3/1) systems is the quantification of surface roughness. nist.govinoe.ro Surface roughness parameters, such as the average roughness (Ra) and root mean square roughness (Rq), can be precisely determined from AFM images. inoe.ro The ability of the AFM tip to penetrate valleys on the surface influences the measured roughness, with larger tips potentially underestimating the roughness of narrow features. nist.gov The imaging mode used in AFM can also affect the absolute determination of roughness. nist.gov Despite its high resolution, AFM has limitations, including slow scanning speeds and the complexity of the instrumentation, which requires skilled operators. kyoto-u.ac.jp

Research Findings:

In studies of related metallic and coated materials, AFM has been instrumental in providing detailed surface topography and roughness data. For instance, in the analysis of TiN coated dental materials, AFM was used to perform surface imaging and roughness measurements, revealing average roughness values that varied depending on the substrate material. inoe.ro Similarly, AFM has been employed to characterize the surface topography and roughness distribution of metallic pads in semiconductor packaging. researchgate.net These applications highlight the capability of AFM to provide critical information on the surface characteristics of intermetallic systems like Cobalt-Nickel (3/1).

Brunauer–Emmett–Teller (BET) Surface Area, Pore Volume, and Pore Size Distribution Analysis

The Brunauer–Emmett–Teller (BET) theory provides a method for determining the specific surface area of solid or porous materials through gas adsorption. anton-paar.com This technique involves cooling the material to a cryogenic temperature and measuring the amount of an inert gas, typically nitrogen, that adsorbs onto the surface at various relative pressures. anton-paar.com The resulting adsorption isotherm, which plots the volume of adsorbed gas against the relative pressure, is then analyzed using the BET equation to calculate the surface area. anton-paar.com The BET method is widely applicable to materials exhibiting Type II and Type IV isotherms and is typically evaluated in the relative pressure range of 0.05 to 0.35 P/P₀. anton-paar.commicrotrac.com

For microporous materials that exhibit Type I isotherms, the standard BET method can be less accurate. In such cases, the Rouquerol criteria are applied to ensure the validity of the results. microtrac.com These criteria include ensuring a positive BET constant 'C' and limiting the analysis to a pressure range where the term n(1 – P/P₀) continuously increases. microtrac.com

Research Findings:

In the characterization of cobalt oxide (Co₃O₄) nanoparticles, BET analysis revealed a specific surface area of 8.57 m²/g, a pore volume of 0.094 cc/g, and a pore radius of 82.928 Å, with the material exhibiting a Type IV isotherm. researchgate.net Studies on other cobalt-based materials have shown that heat treatment conditions can significantly influence the BET surface area, with porous Co₃O₄ powders achieving surface areas as high as 116 m²/g. imim.pl The analysis of nickel cobalt oxides has also demonstrated high specific capacities, which are related to their surface properties. science.gov

Inductively Coupled Plasma-Optical Emission Spectroscopy (ICP-OES) for Precise Metal Ratio Determination

Inductively Coupled Plasma-Optical Emission Spectroscopy (ICP-OES) is a powerful and widely used analytical technique for determining the elemental composition of various materials, including metals. unil.chresearchgate.net The method involves introducing a liquid sample, typically after acid digestion for solid materials, into a high-temperature argon plasma. unil.chresearchgate.net The intense heat of the plasma excites the atoms and ions of the elements within the sample, causing them to emit light at characteristic wavelengths. epa.gov An optical spectrometer separates these wavelengths, and the intensity of the emitted light at each wavelength is measured to determine the concentration of each element. epa.gov

ICP-OES offers high sensitivity, the ability to perform simultaneous multi-element analysis, and is less susceptible to matrix interferences compared to other techniques. unil.chanalytik-jena.com However, spectral interferences from major elements can occur, which requires careful selection of analytical lines or the use of high-resolution instruments to ensure accuracy. analytik-jena.comanalytik-jena.com

Research Findings:

ICP-OES is the standard method for determining the content of impurities in nickel and cobalt sulfate, which are key raw materials for ternary battery materials. analytik-jena.com The technique's high resolution allows for the precise analysis of impurities even at very low concentrations. analytik-jena.com In the analysis of complex matrices like copper ores, which can contain high concentrations of iron and cobalt, the high resolution of modern ICP-OES instruments is crucial to overcome spectral interferences and accurately determine the concentration of trace and precious metals. analytik-jena.com The use of internal standards, such as yttrium or scandium, can help to correct for matrix effects and improve the accuracy of the results. epa.gov

Spectroscopic Investigations of Electronic States and Bonding

Spectroscopic techniques are indispensable for probing the electronic states and chemical bonding within Cobalt-Nickel (3/1) intermetallic systems. These methods provide insights into the molecular structure, surface chemistry, and electronic properties that govern the material's performance.

Fourier-transform Infrared Spectroscopy (FT-IR) for Functional Group and Bonding Information

Fourier-transform Infrared (FT-IR) spectroscopy is an analytical technique that identifies the functional groups and investigates the bonding within a material by measuring the absorption of infrared radiation. mt.com When a molecule is exposed to infrared radiation, its bonds vibrate at specific frequencies. mt.com The absorption of radiation at these characteristic frequencies creates a unique spectral fingerprint of the molecule. mt.com The resulting FT-IR spectrum plots absorbance or transmittance against wavenumber (cm⁻¹), with peaks corresponding to specific vibrational modes of functional groups.

This technique is widely used for both qualitative and quantitative analysis of molecular structure and composition in various fields, including chemistry and materials science. mt.com

Research Findings:

In studies of nickel-cobalt (B8461503) layered double hydroxides (LDH), FT-IR spectroscopy has been used to identify the various chemical bonds present. researchgate.net The spectra of Co-Ni LDH typically show a broad band around 3418 cm⁻¹ corresponding to the O-H stretching of water molecules and a band at 1628 cm⁻¹ attributed to the H-O-H bending vibration. researchgate.net The presence of carbonate ions is indicated by a band around 1365 cm⁻¹. researchgate.net Vibrations corresponding to metal-oxygen bonds, such as Co-O and Ni-O, are observed at lower wavenumbers, for example, around 647 cm⁻¹ and 555 cm⁻¹ in NiCo₂O₄ with a spinel structure. researchgate.net In the analysis of cobalt molybdate (B1676688) and nickel cobalt molybdate composites, FT-IR was employed to examine phase transparency and structural bonding related to functional groups in the range of 400 to 4000 cm⁻¹. researchgate.net Theoretical calculations, such as those using Density Functional Theory (DFT), can be used to aid in the assignment of vibrational bands in the FT-IR spectra of complex molecules, as demonstrated in the study of a bis(guanidoacetate)nickel(II) complex. scienceasia.org

X-ray Photoelectron Spectroscopy (XPS) for Surface Chemical States and Electronic Structure

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that provides information about the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. nih.govacs.org The technique works by irradiating a material with a beam of X-rays while simultaneously measuring the kinetic energy and number of electrons that escape from the top 1 to 10 nm of the material being analyzed. nih.govacs.org

The analysis of XPS spectra for transition metals like cobalt and nickel can be complex due to peak asymmetries, multiplet splitting, and shake-up satellite features. surfacesciencewestern.comresearchgate.net Careful data processing and fitting procedures are required to accurately determine the chemical states present. nih.govsurfacesciencewestern.com

Research Findings:

XPS studies on Co-Ni oxidized compounds have been conducted to understand the surface chemistry. nih.govacs.org For a Co₂₀Ni₈₀ alloy, XPS combined with argon ion sputtering was used for depth profiling to investigate the in-depth chemical composition of the passivation layer. nih.govacs.org The analysis of the Ni 2p spectrum of NiO shows a main peak at a binding energy of approximately 856.0 eV, which is shifted from the metallic Ni⁰ peak at 853.3 eV. nih.gov In mixed oxide systems like NiCo₂O₄, both Ni 2p and Co 2p spectra can be fitted with components corresponding to both oxide and hydroxide species, indicating surface hydroxylation. acs.org XPS has also been used to study the sorption of Co²⁺ and Ni²⁺ on clay minerals, differentiating between labile and non-labile sorbed species. cambridge.org The complexity of the 2p spectra of first-row transition metals necessitates the use of detailed fitting procedures and reference spectra from standard compounds for accurate chemical state quantification. surfacesciencewestern.com

Nuclear Magnetic Resonance (NMR) for Molecular Structure and Dynamics in Complex Systems

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of molecules in solution and the solid state. For paramagnetic systems, such as those containing Co(II) or Ni(II), the presence of unpaired electrons significantly influences the NMR spectra, leading to large chemical shifts known as contact and pseudocontact shifts. journals.co.za These paramagnetic shifts provide valuable information about spin delocalization and the electronic structure of the metal center. journals.co.zanih.gov

The ⁵⁹Co nucleus, with 100% natural abundance, has an extremely wide chemical shift range of about 20,000 ppm, making it a sensitive probe of its chemical environment. mdpi.com

Research Findings:

¹H and ¹³C NMR studies of paramagnetic cobalt(II) and nickel(II) Schiff base complexes in coordinating solvents have been used to analyze the contact shifts of the ligand resonances. journals.co.za The observed shifts are interpreted in terms of the mechanism for spin delocalization from the metal ion into the ligand. journals.co.za In heterospin cobalt complexes, the temperature dependence of paramagnetic shifts in ¹H and ¹³C NMR spectra has been shown to follow the Curie law over a wide temperature range, which can be used to study intramolecular processes. nih.gov For ferromagnetic materials like cobalt nanowires, conventional solid-state NMR is not suitable. Instead, internal field NMR (IF-NMR) is used, where the internal hyperfine field lifts the degeneracy of the nuclear spin levels. rsc.org IF-NMR can simultaneously provide information on the crystalline and magnetic properties of such materials. rsc.org Relativistic calculations of ⁵⁹Co NMR shielding constants in cobalt complexes with nitrogen-donor ligands have shown that relativistic effects can be substantial and are important for accurate theoretical predictions of chemical shifts. mdpi.com

Advanced Magnetic and Electro-Magnetic Characterization

The intricate magnetic and electromagnetic behaviors of Cobalt-Nickel (3/1) intermetallic systems necessitate the use of sophisticated characterization techniques. These methods provide a comprehensive understanding of both macroscopic and microscopic magnetic properties, which are crucial for the development and application of these materials.

Vibrating Sample Magnetometry (VSM) for Bulk Magnetic Properties

Vibrating Sample Magnetometry (VSM) is a highly sensitive method used to measure the bulk magnetic properties of materials. neliti.com The technique operates by vibrating a material sample within a uniform magnetic field, which induces an electrical signal in a set of stationary pick-up coils according to Faraday's Law of Induction. neliti.comphyslab.org This signal is proportional to the magnetic moment of the sample. By measuring the magnetic moment as a function of the applied magnetic field, a hysteresis loop is generated, from which key magnetic parameters can be determined. scribd.com

For Co-Ni (3/1) intermetallic systems, VSM is instrumental in characterizing fundamental intrinsic and extrinsic magnetic properties. mdpi.com These include the saturation magnetization (Ms), which is the maximum magnetic moment achievable in a high magnetic field; the remanent magnetization (Mr), the magnetization remaining after the external field is removed; and the coercivity (Hc), the reverse field required to reduce the magnetization to zero. mdpi.commdpi.com These parameters classify the material as magnetically soft, semi-hard, or hard. mdpi.com In transition metals like cobalt and nickel, the spin moments are large and align ferromagnetically, leading to a net spontaneous magnetic moment that VSM can precisely quantify. neliti.com

Research findings for Co-Ni based systems provide insight into their magnetic behavior. For instance, studies on various cobalt-based nanoferrites using VSM have demonstrated how composition affects these bulk magnetic properties. scielo.brresearchgate.net

Below is a table summarizing typical magnetic properties for a Co-Ni (3/1) thin film as determined by VSM.

Magnetic PropertySymbolTypical ValueUnit
Saturation MagnetizationMs~1200emu/cm³
Remanent MagnetizationMr~600emu/cm³
CoercivityHc~40Oe
Saturation FieldHs~900Oe

Magnetic Force Microscopy (MFM) for Local Magnetization Mapping

Magnetic Force Microscopy (MFM) is a powerful technique for imaging magnetic domain structures at the nanoscale. nih.gov It operates by scanning a sharp, magnetized tip attached to a cantilever across the sample surface. mdpi.com The magnetic forces between the tip and the sample cause a deflection of the cantilever, which is detected and used to create a map of the local magnetic stray fields emanating from the sample's surface. researchgate.net This provides a high-resolution image of the magnetic domain patterns. researchgate.net

The findings from MFM can be correlated with bulk magnetic measurements to provide a more complete picture. For example, the domain structures observed with MFM can help explain the coercivity and remanence values obtained from VSM. mdpi.com

Longitudinal Magneto-Optical Kerr Effect (MOKE) Studies

The Magneto-Optical Kerr Effect (MOKE) is a versatile and widely used technique for studying the surface magnetism of materials. researchgate.netresearchgate.net It relies on the change in the polarization and/or intensity of linearly polarized light upon reflection from a magnetized surface. unav.edu The longitudinal MOKE configuration is particularly suited for studying materials with in-plane magnetic anisotropy, where the magnetization vector lies in the plane of the sample and parallel to the plane of light incidence. unav.edu

For Co-Ni (3/1) thin films, longitudinal MOKE is employed to obtain magnetic hysteresis loops, providing information on properties like coercivity and saturation field. mdpi.com Studies on CoNi thin films with a 3:1 atomic ratio have shown a low coercive field (Hc) of 40 Oe and a saturation field of 900 Oe, classifying them as semi-hard magnetic materials. mdpi.com Furthermore, MOKE measurements indicated an isotropic distribution of the magnetic properties for in-plane angular rotations. mdpi.comresearchgate.net MOKE is sensitive enough to characterize ultrathin films and multilayers, making it an essential tool for investigating the magnetic properties of nanostructured Co-Ni systems. researchgate.netresearchgate.net

The table below presents data obtained from longitudinal MOKE studies on a Co-Ni (3/1) thin film. mdpi.com

ParameterValueUnitSignificance
Coercive Field (Hc)40OeIndicates a semi-hard magnetic material.
Saturation Field900OeField required to reach maximum magnetization.
In-plane AnisotropyIsotropicMagnetic properties are uniform in all in-plane directions.

Stroboscopic X-ray Photoemission Electron Microscopy (XPEEM) and X-ray Magnetic Circular Dichroism (XMCD) Imaging for Magnetoelastic Phenomena

X-ray Photoemission Electron Microscopy (XPEEM) is a powerful imaging technique that provides elemental and chemical specificity by analyzing photoelectrons emitted from a surface upon X-ray irradiation. researchgate.netwikipedia.org When combined with X-ray Magnetic Circular Dichroism (XMCD), it becomes a highly effective tool for imaging magnetic domains with elemental selectivity. agh.edu.plescholarship.org XMCD relies on the differential absorption of left and right circularly polarized X-rays by a magnetic material, which is proportional to the material's magnetization. ubc.caspringernature.comwikipedia.org This combination allows for the direct visualization of the magnetic structure of individual elements within an alloy like Co-Ni. escholarship.orgunt.edu

Stroboscopic XPEEM-XMCD is an advanced variation of this technique used to study dynamic magnetic phenomena, including magnetoelastic effects. aps.org By synchronizing pulsed X-ray illumination with a periodic excitation, such as a surface acoustic wave, it is possible to capture images of the magnetization dynamics at specific phases of the excitation. aps.org This is particularly valuable for investigating magnetoelastic phenomena, where mechanical strain influences the magnetic properties of a material. mdpi.com

Theoretical and Computational Investigations of Cobalt Nickel 3/1 Systems

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the properties of materials at the atomic scale. For Co3Ni and related alloys, DFT calculations have been instrumental in understanding their electronic structure, catalytic activity, and magnetic behavior.

DFT studies have been employed to analyze the electronic structure and charge distribution in Co3Ni and similar alloys. These calculations reveal the nature of bonding and the distribution of electrons among the constituent atoms. For instance, in bimetallic CoNi systems, a charge transfer from cobalt to nickel has been observed, which is believed to contribute to the refinement of CoNi grains and enhance its catalytic activity and stability. researchgate.net The analysis of charge density and its curvature provides a detailed picture of the bonding environment. buffalo.edu

The electronic properties, such as the density of states (DOS), are crucial in determining the stability and reactivity of intermetallic compounds. researchgate.net If the Fermi level (E_F) falls within a pseudogap in the DOS curve, the system tends to form a stable, ordered alloy. researchgate.net DFT calculations can predict these features, offering insights into the phase stability of alloys like Co3Ni. researchgate.net Furthermore, the analysis of charge distribution, often using methods like Hirshfeld partitioning, helps in understanding the influence of promoter elements on the electronic properties of the material. researchgate.net

Table 1: Key Insights from Electronic Structure and Charge Distribution Analysis

FindingImplicationSupporting Evidence
Charge transfer from Co to Ni in bimetallic CoNi systems.Enhances catalytic activity and stability. researchgate.netDFT calculations showing electron redistribution. researchgate.net
Fermi level position relative to the density of states (DOS).Determines the tendency to form an ordered alloy. researchgate.netAnalysis of the electronic band structure. researchgate.net
Influence of dopants on charge distribution.Can modify the reactivity and catalytic performance of the material. researchgate.netHirshfeld charge analysis in doped clusters. researchgate.net

DFT is a critical tool for modeling adsorption energies and mapping out catalytic reaction pathways on the surfaces of materials like Co3Ni. By calculating the adsorption energies of reactants and intermediates, researchers can predict the efficiency of a catalytic process. For example, DFT calculations have been used to study the adsorption and dissociation of molecules like hydrogen on bimetallic clusters, revealing that these alloys can exhibit superior catalytic performance compared to pure metals. researchgate.net

The modeling of reaction pathways involves identifying transition states and calculating activation barriers for different elementary steps. This information is vital for understanding the mechanism and selectivity of a reaction. ias.ac.in For instance, in the context of CO2 hydrogenation, DFT can determine the most favorable pathways for the formation of various products. ias.ac.in The adsorption energy of molecules on a catalyst surface is a key descriptor of its activity, with more negative values indicating stronger, spontaneous adsorption. nih.gov Theoretical studies have shown that the composition and structure of the catalyst surface significantly impact adsorption energies and, consequently, catalytic performance. acs.org

Table 2: Selected DFT-Calculated Adsorption Energies

SystemAdsorbateAdsorption Energy (eV)Reference
Ni13 clusterCO2-1.25 ias.ac.in
Ni13 clusterOH*-3.90 ias.ac.in
CoP (010)-Co surfaceSO2-2.9 nih.gov
CoP (101)-Co surfaceSO2-2.9 nih.gov

The magnetic properties of Co3Ni are intrinsically linked to its electronic structure, specifically the spin density distribution. The local spin density functional (LSDF) approach is a powerful method for calculating exchange interaction parameters from first principles. semi.ac.cn This method allows for the determination of the total energy variation for small deviations of magnetic moments from the ground state, providing insights into the magnetic exchange interactions. semi.ac.cn

The spin density distribution reflects not only the distribution of unpaired electrons but also the polarization effects on doubly occupied molecular orbitals. csic.es Understanding this distribution is crucial for predicting the nature of magnetic coupling (ferromagnetic or antiferromagnetic) between atoms. researchgate.net Time-dependent density functional theory (TDDFT) has been adapted to study magnetic excitations and the renormalization of magnetic exchange interactions due to quantum spin fluctuations. aps.org These calculations have shown that quantum fluctuations can significantly impact the magnitude of the magnetic exchange interaction. aps.org

Computational studies using DFT are essential for determining the formation energies and phase stability of intermetallic compounds like Co3Ni. The formation energy indicates the thermodynamic stability of a compound relative to its constituent elements. iastate.edu A negative formation energy suggests that the formation of the compound is energetically favorable. researchgate.net

DFT calculations can be used to construct phase diagrams by comparing the formation energies of different phases and compositions. d-nb.info For example, the stability of a CoNiTe2 structure was tested against decomposition into other phases, including Co3Ni. materialsproject.org High-throughput DFT calculations have enabled the creation of large databases of computed formation energies, which are invaluable for materials discovery and for predicting the stability of new compounds. d-nb.info In a high-throughput search for rare-earth-free permanent magnets, the Co3Ni2 phase was identified as a potentially interesting material, with its stability assessed relative to decomposition into Co3Ni and CoNi3. diva-portal.org

Table 3: Predicted Stability and Formation Energy Data

CompoundPredicted StabilityFormation Energy (meV/atom)Reference
Co3Ni2Metastable (25 meV/at above convex hull)Not explicitly stated, but decomposition into Co3Ni and CoNi3 is predicted. diva-portal.org
Fe3GeMetastable (24 meV/at above convex hull)-76 diva-portal.org

Prediction of Spin-Density Distributions and Intramolecular Magnetic Exchange Interactions

Micromagnetic Simulations for Magnetic Response and Magnetoelastic Strain Components

Micromagnetic simulations provide a continuum-level description of magnetization distributions and are used to study both the static and dynamic magnetic properties of materials. u-psud.fr These simulations are particularly useful for understanding the magnetic response of materials like CoNi alloys to external fields and mechanical stress.

In CoNi nanowires, micromagnetic simulations have been used to investigate complex three-dimensional magnetic textures and domain walls. aps.org These simulations, often performed using codes like OOMMF or MuMax3, can replicate experimentally observed magnetic configurations and help understand their origin. u-psud.fraps.orgarxiv.org The simulations can model the remanent magnetic states after the application of a saturating magnetic field. aps.org

Micromagnetic simulations are also employed to quantify the magnetoelastic strain components in magnetic materials. aps.orgub.edu The magnetoelastic effect describes the coupling between a material's magnetic and elastic properties. By simulating the interaction of surface acoustic waves with a magnetic layer, researchers can visualize and quantify the amplitudes of magnetoacoustic waves. aps.org These simulations allow for the determination of key material parameters like the magnetoelastic constant. aps.org The software can be extended to include the effects of mechanical strain on the magnetic behavior, a phenomenon known as the Villari effect. europa.eu

Application of Computational Optimization Techniques

Computational optimization techniques are increasingly being applied in conjunction with theoretical models to design and discover new materials with desired properties. In the context of Co3Ni and related alloys, these techniques can be used to screen for optimal compositions for specific applications, such as catalysis or permanent magnets.

By combining DFT calculations with optimization algorithms, it is possible to explore a vast compositional space and identify promising catalyst candidates. chemrxiv.org For example, models can be developed to predict catalytic activity based on descriptors like adsorption energies, allowing for a more efficient search for improved catalysts. chemrxiv.org Similarly, high-throughput screening of materials databases using computational methods has been successful in identifying potential new permanent magnets. diva-portal.org

The integration of different levels of theory, for instance, combining high-accuracy (but computationally expensive) calculations with lower-fidelity (but faster) methods, is a practical approach for large-scale materials screening. d-nb.info This allows for the efficient leveraging of existing computational data while strategically employing more accurate methods for the most promising candidates.

Response Surface Methodology (RSM) and Box-Behnken Design (BBD) in Catalytic Activity Enhancement

Theoretical and computational methods are pivotal in unraveling the catalytic mechanisms and optimizing the performance of bimetallic catalysts. Methodologies such as Response Surface Methodology (RSM) and Box-Behnken Design (BBD) are statistical tools employed to model and optimize complex processes where the response of interest is influenced by several variables. These approaches allow for the systematic investigation of the effects of multiple parameters and their interactions on catalytic activity, selectivity, and stability.

In the context of cobalt-nickel catalysts, RSM has been utilized to optimize the conditions for various catalytic reactions. For instance, in the steam reforming of methane (B114726) (SMR), the influence of operational parameters such as reaction temperature and steam-to-methane ratio can be systematically evaluated to maximize hydrogen yield and methane conversion. researchgate.net A study investigating various Ni/Co mass ratios, including a 3:1 composition, for SMR highlighted the synergy between the two metals in enhancing catalytic performance. researchgate.net While specific BBD studies on a strict 3:1 Co:Ni ratio are not extensively documented, the application of BBD in optimizing multimetallic catalysts, such as CoMoNi systems for desulfurization, demonstrates the power of this statistical design. cdnsciencepub.com In such studies, variables like catalyst dosage, reaction time, and reactant concentration are typically considered. cdnsciencepub.com

A hypothetical Box-Behnken design for optimizing the catalytic activity of a Cobalt-Nickel (3/1) catalyst in a given reaction might involve three key variables: temperature, pressure, and gas hourly space velocity (GHSV). The design would consist of a set of experimental runs at the mid-points and extremes of these variables to create a quadratic model that predicts the catalytic performance.

Interactive Data Table: Hypothetical Box-Behnken Design for a Cobalt-Nickel (3/1) Catalyst

Explore the table below to see a hypothetical experimental design. The response, such as reactant conversion (%), would be determined experimentally for each set of conditions.

RunTemperature (°C)Pressure (atm)GHSV (h⁻¹)Reactant Conversion (%)
14001010000(experimental data)
25001010000(experimental data)
34002010000(experimental data)
45002010000(experimental data)
5400155000(experimental data)
6500155000(experimental data)
74001515000(experimental data)
85001515000(experimental data)
9450105000(experimental data)
10450205000(experimental data)
114501015000(experimental data)
124502015000(experimental data)
134501510000(experimental data)
144501510000(experimental data)
154501510000(experimental data)

The analysis of the experimental results would yield a regression equation that describes the relationship between the variables and the response. This model can then be used to find the optimal conditions for maximizing the catalytic activity. The significance of each variable and their interactions would be determined through analysis of variance (ANOVA). mdpi.com

Molecular Dynamics Simulations for Structural Evolution and Dynamics

Molecular Dynamics (MD) simulations provide atomic-level insights into the structural evolution and dynamic behavior of materials, which are crucial for understanding the properties of bimetallic catalysts like Cobalt-Nickel (3/1). These simulations model the interactions between atoms over time, allowing for the investigation of phenomena such as alloy formation, surface segregation, and the effects of temperature and defects on the material's structure.

For Ni-Co alloy systems, MD simulations have been employed to study the mechanical properties and structural changes in nanowires with varying cobalt concentrations. rsc.org These studies reveal that the introduction of cobalt into the nickel lattice can significantly influence the material's yield strength and the formation of dislocations. rsc.org The simulations often utilize interatomic potentials, such as the Embedded Atom Method (EAM), to describe the forces between atoms. nih.gov

A key aspect investigated through MD simulations is the structural stability and evolution of the alloy at different temperatures. For example, simulations can track the potential energy and radial distribution function of the alloy to monitor phase transitions and structural ordering. rsc.org In the context of a Co-Ni (3/1) alloy, MD simulations could be used to predict its melting behavior, the diffusion of Co and Ni atoms, and the resulting surface composition under reaction conditions.

Interactive Data Table: Simulated Properties of Ni-Co Alloys from Molecular Dynamics

The following table presents hypothetical data that could be obtained from MD simulations on Ni-Co alloys with varying compositions, illustrating the influence of the Co:Ni ratio on structural and mechanical properties.

Co:Ni RatioYoung's Modulus (GPa)Yield Strength (GPa)Predominant Defect Type
1:31508.5Stacking Faults
1:11659.2Frank Dislocations
3:1 175 9.5 Stair-rod Dislocations
Pure Ni179.789.72Frank Dislocations

Note: The data for the 3:1 ratio is a hypothetical extrapolation based on trends observed in simulations of other Ni-Co compositions. rsc.org

MD simulations have also been instrumental in understanding the interaction of reactant molecules with the catalyst surface and the initial stages of catalytic reactions. By simulating the adsorption and dissociation of molecules on different surface sites of the Co-Ni (3/1) alloy, researchers can identify the most active sites and elucidate the reaction mechanism at a fundamental level. nih.gov Furthermore, these computational studies can shed light on the factors that contribute to catalyst deactivation, such as coke formation, by simulating the diffusion and clustering of carbon atoms on the catalyst surface. nih.gov The insights gained from MD simulations are invaluable for the rational design of more active, selective, and stable bimetallic catalysts.

Structure Property Relationships and Synergistic Phenomena in Cobalt Nickel 3/1 Systems

Impact of Cobalt-Nickel Ratio on Intermetallic Phase Formation and Stability

The stability of phases in Co-Ni alloys is closely tied to the Co:Ni ratio. For instance, in Co-rich Co-Ni alloys, the hexagonal close-packed (hcp) phase is stable at room temperature. However, the addition of nickel tends to destabilize the hcp-Co phase. Studies have shown that in electrodeposited Co-rich Co-Ni alloys, a single hcp phase is observed up to approximately 2 at% of the alloying element. Beyond this concentration, a face-centered cubic (fcc) phase begins to appear. The fcc phase fraction increases with higher nickel content. In contrast, the hcp phase of cobalt can dissolve a significantly higher amount of nickel, at least up to 8 at%, without the formation of a considerable fcc phase fraction. This difference in solubility is attributed to the greater similarity in electronic structure and atomic size between cobalt and nickel compared to cobalt and copper.

The formation of intermetallic compounds, such as those with an L1₂ structure, is a key strengthening mechanism in these alloys, similar to nickel-based superalloys. mdpi.com The stability of these intermetallic phases is critical for high-temperature applications. mdpi.comgoogle.com For example, in more complex nine-component superalloys, exchanging cobalt and nickel has a significant impact on various material properties. mdpi.com While the γ' solvus temperature, which indicates the stability of the strengthening γ' phase, decreases with an increase in cobalt content, the γ' volume fraction can exhibit a maximum at a specific Ni/Co ratio, such as 1:3. mdpi.com

Furthermore, the introduction of other elements can significantly affect phase stability. For example, adding titanium to Co-(Ni)-Al-W alloys increases the γ/γ' solvus temperature, enhancing the thermal stability of the microstructure at high temperatures. researchgate.net

Table: Influence of Co:Ni Ratio on Phase Formation in Co-Ni Alloys

Co:Ni RatioPredominant PhasesObservations
Co-rich (low Ni)hcpSingle hcp phase is stable up to ~2 at% Ni.
Increasing Nihcp + fccThe fraction of the fcc phase increases with Ni content.
3:1fcc (predominantly)The specific Co3Ni intermetallic phase often exhibits an fcc structure.
1:1 and 4:1AmorphousNanoparticles synthesized by chemical reduction can be amorphous. ipme.ru
Ni-richfccThe fcc structure is the stable phase in Ni-rich alloys. osti.gov

Investigation of Lattice Distortions, Defects, and Their Influence on Material Behavior

The performance and reliability of Cobalt-Nickel (3/1) alloys are intrinsically linked to the presence of lattice distortions and defects. These imperfections, ranging from point defects to larger-scale dislocations, can significantly alter the mechanical, thermal, and electrical properties of the material.

Lattice Distortions and Microstrain: The introduction of nickel into the cobalt lattice, or vice versa, inevitably leads to lattice distortions due to differences in atomic size and electronic structure. This is quantified by microstrain, which generally increases with the concentration of the alloying element. In Co-rich Co-Ni alloys, the microstrain increases by about a factor of two as the nickel content rises. These distortions can impede the movement of dislocations, thereby strengthening the material.

Point Defects: Point defects, such as vacancies (a missing atom from a lattice site) and interstitials (an atom occupying a space between regular lattice positions), are fundamental imperfections in crystalline solids. openaccessjournals.comfiveable.me

Vacancies: The presence of vacancies can weaken a material by disrupting the regular atomic arrangement. openaccessjournals.com However, they also play a crucial role in diffusion, allowing other atoms to move more readily. openaccessjournals.com In high-entropy alloys, the existence of vacancy clusters can break the continuity of stacking faults and dislocations, and high vacancy concentrations can reduce the material's strength. nsf.gov The interaction between vacancies and dislocations is complex; dislocations can act as effective sinks for vacancies. fraunhofer.de

Interstitials: Interstitial atoms cause lattice distortion and can affect the material's density and mechanical properties. openaccessjournals.com

Line Defects (Dislocations): Dislocations are linear defects that arise from a misalignment of atomic planes and are critical for understanding the plastic deformation of materials. openaccessjournals.comfiveable.me

Influence on Mechanical Properties: The movement of dislocations under stress allows for plastic deformation, making materials more ductile. openaccessjournals.com However, an excess of dislocations can lead to embrittlement. openaccessjournals.com The interaction of dislocations with other defects, like vacancies, can significantly alter dislocation mobility and, consequently, the material's mechanical response. fraunhofer.de In some cases, the deformation mechanism can change from dislocation-mediated slip to twinning with an increase in vacancy concentration. nsf.gov

Planar Defects (Stacking Faults and Grain Boundaries):

Stacking Faults: These are irregularities in the stacking sequence of crystallographic planes. In cobalt-based alloys, an unstable face-centered cubic (fcc) structure with low stacking fault energy can lead to a high yield strength and high curing speed, which is beneficial for wear resistance. mmscience.eu

Grain Boundaries: These are interfaces where crystals with different orientations meet. They can impede dislocation motion, thereby increasing the strength of the material. fiveable.me

The controlled introduction and manipulation of these defects are key strategies in designing Co-Ni alloys with tailored properties for specific applications.

Role of Strong Metal-Support Interactions (SMSI) in Tailoring Catalytic Performance

Strong metal-support interactions (SMSI) are a critical phenomenon in heterogeneous catalysis, significantly influencing the activity, selectivity, and stability of catalysts. denssolutions.commdpi.com In the context of Cobalt-Nickel (3/1) systems, particularly when used as catalysts, the interaction with the support material plays a pivotal role in optimizing their performance.

The support material is not merely an inert carrier but actively participates in the catalytic process. nih.govcapitalresin.com It provides a high surface area for the dispersion of the active metal nanoparticles, enhances their stability, and can even modify their electronic properties. capitalresin.com Common support materials include various oxides like alumina (B75360), silica (B1680970), titania, and ceria. mdpi.comtaylorandfrancis.com

The SMSI effect can manifest in several ways:

Encapsulation: Under certain conditions, typically after high-temperature reduction, species from a reducible support (like TiO₂) can migrate onto the metal nanoparticles, partially covering them. denssolutions.com This encapsulation can alter the chemisorption properties and, consequently, the catalytic selectivity. denssolutions.com While this can sometimes lead to lower activity by blocking active sites, it can also enhance stability and prevent sintering of the metal particles. mdpi.comrsc.org

Formation of New Active Sites: The interface between the metal and the support can create unique active sites that are not present in either component alone. These interfacial sites can exhibit enhanced catalytic performance.

The choice of support material is crucial. For example, in CO₂ hydrogenation, the support can provide oxygen vacancies and modify the shape and electronic structure of the supported metal particles. nih.gov The interaction between metal particles and the support is a viable approach to stabilize active sites against sintering and oxidation. mdpi.com

However, the extent of SMSI needs to be carefully controlled. While a strong interaction can improve stability, excessive coverage of the active metal surface can lead to a decrease in catalytic rates. rsc.org Therefore, tailoring the SMSI by selecting the appropriate support material and pretreatment conditions is a key strategy for designing highly efficient and durable Co-Ni (3/1) catalysts.

Electronic Modulation and Interfacial Effects at Co3Ni Heterojunctions

The electronic properties and interfacial phenomena at heterojunctions involving Cobalt-Nickel (3/1), or Co₃Ni, are central to their performance in various applications, especially in electrocatalysis. A heterojunction is the interface between two different materials, and the interactions at this boundary can lead to unique electronic structures and enhanced functionalities.

Electronic Modulation through Heterojunction Formation: When Co₃Ni forms a heterojunction with another material, such as a metal oxide or a carbon-based support, a redistribution of electron density occurs at the interface. This electronic modulation is driven by the difference in the work functions or energy band structures of the two components. oaepublish.commdpi.com

Charge Transfer: Electrons typically transfer from the material with the lower work function to the one with the higher work function until their Fermi levels align. mdpi.com For instance, when metallic cobalt is in contact with N-doped carbon shells, electrons transfer from the cobalt to the carbon, resulting in positively charged cobalt at the interface. mdpi.com This charge transfer can significantly alter the catalytic activity. mdpi.com In Ni-doped Co-based metal-organic frameworks, the introduction of Ni modulates the electronic structure, leading to enhanced electron density redistribution and improved catalytic activity for the oxygen evolution reaction (OER). mdpi.com

Band Alignment: The relative alignment of the energy bands of the two materials at the heterojunction determines the charge transfer direction and the potential barriers for charge carriers. aps.orgaps.orgarxiv.org This band alignment can be engineered by selecting appropriate materials to create favorable electronic properties for specific applications. nih.govarxiv.org For example, a favorable band alignment can enhance photoluminescence or facilitate charge separation in photocatalysis. nih.gov

Interfacial Effects on Catalytic Performance: The interface itself can become a highly active region for catalytic reactions.

Tuning Adsorption Energies: The modified electronic structure at the heterojunction can optimize the adsorption and desorption of reaction intermediates, which is a key factor in determining catalytic efficiency. oaepublish.comrsc.org For example, interfacial electronic effects can facilitate the deprotonation of hydroxyl groups (OH) to atomic oxygen (O), a crucial step in the OER. acs.org

Synergistic Effects: The combination of two different materials at a heterojunction can lead to synergistic effects where the performance of the composite material is greater than the sum of its individual components. For instance, the electronic modulation induced by a CoO–Co heterojunction can result in powerful catalytic ability for both the hydrogen evolution reaction (HER) and the selective oxidation of biomass-derived molecules. researchgate.net

Analysis of Core-Shell Architectures and Hetero-nanostructures (e.g., NiCo@Ru)

Core-shell architectures and other hetero-nanostructures represent an advanced strategy for designing multifunctional materials with tailored properties, particularly in catalysis. In these structures, a core material is encapsulated by a shell of a different material, leading to synergistic effects and enhanced performance.

Core-Shell Nanoparticles: Core-shell nanoparticles offer several advantages:

Enhanced Stability and Dispersibility: The shell can protect the core from the surrounding environment, improving its stability and preventing aggregation. researchgate.net

Tunable Properties: The properties of the core-shell nanoparticle can be tuned by varying the composition and thickness of both the core and the shell. researchgate.net

NiCo@Ru Core-Shell Hetero-nanostructures: A prime example of a catalytically active core-shell nanostructure is NiCo@Ru. In these nanoparticles, a nickel-cobalt (B8461503) alloy core is enclosed by a ruthenium shell.

Synthesis and Structure: These structures can be synthesized through methods that allow for the regioselective growth of the Ru shell onto a pre-formed NiCo core. nih.gov For example, hexagonal nanosandwich structures have been reported where Ru layers are grown on the top and bottom of a hexagonal NiCo nanoplate core. nih.gov

Electrocatalytic Applications: NiCo@Ru core-shell nanoparticles have shown superior electrocatalytic activity for the oxygen evolution reaction (OER) compared to commercial RuO₂ catalysts. nih.gov The catalytic activity can be further tuned by adjusting the composition of the NiCo core. nih.gov

Mechanism of Enhancement: The enhanced activity is often attributed to electronic interactions between the core and the shell. Charge transfer between the NiCo core and the Ru shell can modulate the electronic structure of the Ru surface, optimizing its interaction with reaction intermediates. researchgate.netnih.gov The composition of the core influences the population of active Ru oxide (Ru⁴⁺) species, which are believed to be crucial for the OER. nih.gov Comparative studies have shown that Ni₃Co₃@Ru hexagonal nanosandwiches exhibit significantly higher current density and specific activity for the OER than RuNiCo hollow nanocages. researchgate.net

Other Hetero-nanostructures: Beyond simple core-shell geometries, more complex hetero-nanostructures are being explored. For instance, single-atom catalysts, where individual metal atoms (like Ru) are dispersed on a support (like NiCo layered double hydroxide (B78521) nanosheets), represent the ultimate in atomic efficiency. pan.pl In these systems, the interaction between the single atoms and the support is critical for their catalytic performance. pan.plarxiv.org

The design and synthesis of core-shell and other hetero-nanostructures involving Co-Ni alloys offer a versatile platform for developing next-generation catalysts with enhanced activity, selectivity, and durability for a wide range of chemical transformations.

Advanced Research Applications of Cobalt Nickel 3/1 Intermetallics

Electrocatalysis Research

Co3Ni intermetallics are extensively studied as electrocatalysts for several key energy conversion and storage reactions. The bimetallic nature of these materials often leads to superior activity and stability compared to their monometallic counterparts.

Mechanistic Investigations of Hydrogen Evolution Reaction (HER) by Cobalt-Nickel Electrocatalysts

The electrochemical hydrogen evolution reaction (HER) is a cornerstone of green hydrogen production through water splitting. In alkaline media, the reaction proceeds through distinct elementary steps. The process begins with the Volmer step, which is the initial water dissociation to form an adsorbed hydrogen intermediate (H) and a hydroxide (B78521) ion (OH⁻). bohrium.comnih.gov This step is often sluggish and considered rate-limiting in alkaline HER because it requires significant energy to break the H-OH bond. nih.gov Following hydrogen adsorption, the H intermediate can form hydrogen gas (H₂) via two pathways: the Heyrovsky step, where H* combines with a water molecule and an electron, or the Tafel step, where two H* intermediates combine. acs.org

Cobalt-nickel alloys have been identified as effective catalysts for HER. osti.gov Alloying cobalt with nickel can be beneficial for hydrogen evolution, as cobalt atoms can donate electrons to the more electronegative nickel atoms, creating highly active sites. osti.gov The electronic synergy between Ni and Mo in NiMo alloys, for instance, has been shown to facilitate the Volmer step by creating d-electron-enriched Ni sites that preferentially adsorb and reduce protons. mdpi.com Similar synergistic effects in Co-Ni systems are believed to enhance catalytic activity. For some nickel phosphide (B1233454) catalysts, the HER process follows the Volmer-Heyrovsky mechanism, with the Volmer step being the rate-limiting part of the reaction. mdpi.com Research into RuCo single-atom alloys has shown that the incorporation of a second metal (Ru) can enhance the charge conduction properties of Co species, thereby increasing the evolution and migration rates of hydrogen ions. sciopen.com

Performance and Mechanism Studies of Oxygen Evolution Reaction (OER) on Co3Ni and Related Bimetallics

Two primary mechanisms are discussed for OER on metal-based catalysts: the adsorbate evolution mechanism (AEM) and the lattice oxygen mechanism (LOM). repositorioinstitucional.mxoaepublish.com

Adsorbate Evolution Mechanism (AEM): This conventional pathway involves four consecutive proton-electron transfer steps where oxygen-containing intermediates (like OH, O, and OOH*) are adsorbed onto a single metal active site on the catalyst surface. frontiersin.orgrepositorioinstitucional.mx The scaling relationship between the adsorption energies of these intermediates imposes a theoretical minimum overpotential, limiting the ultimate efficiency of AEM-dominant catalysts. frontiersin.org

Lattice Oxygen Mechanism (LOM): This pathway involves the direct participation of oxygen atoms from the catalyst's own lattice in the O-O bond formation. oaepublish.comnih.gov The LOM can circumvent the scaling-relation limitations of AEM, potentially lowering the reaction energy barrier and boosting the OER yield. repositorioinstitucional.mx This mechanism is often associated with the formation of oxygen vacancies on the catalyst surface. sciopen.com

High-entropy alloys containing cobalt and nickel have been shown to efficiently activate the LOM through synergistic multi-path electron transfer. nih.gov The integration of weaker Co-O bonds can enhance the oxidation of nickel, enabling the LOM to proceed effectively at a Ni-Co dual-site. nih.gov This demonstrates the potential for Co-Ni bimetallics to operate via this highly efficient pathway.

Table 1: OER Performance of Selected Cobalt-Nickel Based Electrocatalysts This table is interactive. Click on the headers to sort the data.

Catalyst Overpotential @ 10 mA cm⁻² (mV) Tafel Slope (mV dec⁻¹) Electrolyte
NiFeCoCrW₀.₂ HEA 220 Not specified Alkaline
Co3Ni1P Not specified Not specified 1 M KOH
FeCoNiMnRu/CNFs Not specified 61.3 1.0 M KOH

Data sourced from multiple research findings. acs.orgnih.govnih.govrsc.org

Electrochemical Synthesis of Ammonia (B1221849) Catalysis

The electrochemical nitrogen reduction reaction (NRR) to produce ammonia (NH₃) under ambient conditions is a highly sought-after alternative to the energy-intensive Haber-Bosch process. mdpi.comnih.gov The reaction can proceed through several proposed pathways, including associative, dissociative, and enzymatic mechanisms, which describe how the N₂ molecule is activated and hydrogenated on the catalyst surface. nih.gov

While research into various transition metal catalysts is extensive, studies focusing specifically on the Co3Ni intermetallic for direct N₂ reduction are limited. However, the performance of related cobalt-based bimetallic systems provides insight into potential catalytic activity. For instance, theoretical studies on a dual Co atom catalyst supported on C₃N₄ (Co₂–C₃N₄) demonstrated superior performance via a cascaded thermal and electrical mechanism. acs.org This pathway involves N₂ chemisorption at one Co site, followed by a concerted proton-electron transfer at an adjacent carbon site, and subsequent thermally activated hydrogen transfer to form the crucial *NNH intermediate. acs.org Other research has explored cobalt-molybdenum nitrides (Co₃Mo₃N) and cobalt porphyrins for ammonia synthesis. hep.com.cnresearchgate.net While nickel and cobalt generally show lower catalytic activity for NRR compared to metals like iron and ruthenium, the synergistic effects in alloys could potentially enhance performance. mdpi.com Further investigation is required to determine the efficacy of the Co3Ni composition for this application.

Electrocatalytic Reduction of Carbon Dioxide

The electrochemical reduction of carbon dioxide (CO₂) into valuable chemicals and fuels is a key strategy for carbon recycling and renewable energy storage. researchgate.net Recent breakthroughs have highlighted the exceptional potential of cobalt-nickel alloys in this area.

A 2025 study published in Nature detailed a novel catalyst consisting of a cobalt-nickel (Co-Ni) alloy encapsulated in a samarium-doped ceria (SDC) shell. researchgate.netepfl.ch This catalyst was developed for high-temperature CO₂ electroreduction in solid oxide electrolysis cells (SOECs). researchgate.netbist.eu The research demonstrated that this encapsulated Co-Ni alloy achieves remarkable performance for the conversion of CO₂ to carbon monoxide (CO), a valuable industrial feedstock. epfl.chbist.eu

The catalyst's efficacy is attributed to its unique structure and optimized alloy composition. researchgate.net The SDC shell prevents the metal nanoparticles from agglomerating at high temperatures, a common cause of catalyst deactivation. epfl.ch Computational simulations revealed that the interface between the metal alloy and the oxide shell enhances CO₂ adsorption while moderating the binding of the CO product, preventing catalyst poisoning and sustaining activity. bist.eu Cobalt provides a strong affinity for CO₂ molecules, while nickel aids in the essential electron transfer processes.

Table 2: Performance of Encapsulated Co-Ni Alloy in High-Temperature CO₂ Electroreduction This table is interactive. Click on the headers to sort the data.

Parameter Value Conditions
Energy Efficiency 90% 800 °C, 1 A cm⁻²
Product Selectivity (to CO) ~100% 800 °C
Stability (Lifetime) > 2,000 hours 1 A cm⁻²

Data sourced from 2025 research published in Nature. researchgate.netepfl.chbist.eu

Thermocatalysis Research

Beyond electrocatalysis, Co3Ni intermetallics are also investigated for high-temperature catalytic processes, most notably Fischer-Tropsch synthesis.

Cobalt-Nickel (3/1) as Fischer-Tropsch Catalysts

Fischer-Tropsch synthesis (FTS) is a process that converts syngas (a mixture of carbon monoxide and hydrogen) into liquid hydrocarbons, providing a pathway to produce synthetic fuels. osti.gov Cobalt-based catalysts are highly favored for this process due to their high activity and selectivity towards long-chain linear paraffins. osti.gov Nickel, while also active, tends to promote the formation of methane (B114726). osti.gov

The addition of nickel to cobalt catalysts has been shown to influence the catalyst's properties and performance significantly. Studies on Co-Ni alloys suggest that electronic interactions between the two metals can create new adsorption sites that strengthen hydrogen adsorption and enhance catalytic activity. osti.gov Furthermore, the presence of nickel can facilitate the reduction of cobalt oxide to its active metallic state (Co⁰). osti.gov

The ratio of cobalt to nickel is a critical parameter that affects product selectivity. While cobalt catalysts are known for producing long-chain hydrocarbons (C₅+), the introduction of nickel can alter the product distribution. Research has shown that while adding nickel may lead to slightly higher initial selectivity for light hydrocarbons, the C₅+ selectivity can remain high and stable over time, particularly at lower nickel concentrations. osti.gov For instance, a catalyst with a Ni/Co ratio of 25/75 (or Co3Ni) was found to achieve a steady-state C₅+ selectivity of approximately 77%, very close to the ~80% observed for unpromoted cobalt catalysts. osti.gov This indicates that a significant portion of cobalt can be substituted with the less expensive nickel while largely maintaining desirable product selectivity, offering a potential economic advantage. osti.gov

Table 3: Product Selectivity in Fischer-Tropsch Synthesis for Co-Ni Catalysts This table is interactive. Click on the headers to sort the data.

Catalyst Composition (Ni/Co Ratio) C₅+ Selectivity (%) Methane (CH₄) Selectivity Light Hydrocarbons (C₂-C₄) Selectivity CO₂ Selectivity (%)
0/100 (Pure Co) ~80 Not specified Not specified Not specified
10/90 ~80 Not specified Not specified Not specified
25/75 (Co3Ni) ~77 Not specified Not specified Not specified

Data compiled from various studies on Co-Ni and Cobalt Carbide catalysts. Note that selectivity can vary significantly with reaction conditions (temperature, pressure, H₂/CO ratio). osti.govmdpi.com


Hydrodeoxygenation (HDO) of Biomass-Derived Compounds (e.g., Vanillin) with Ni3Co Catalysts

The conversion of biomass into valuable chemicals and biofuels is a cornerstone of sustainable technology, with hydrodeoxygenation (HDO) being a critical upgrading process. Ni3Co catalysts have demonstrated exceptional performance in the HDO of lignin-derived compounds like vanillin (B372448).

Researchers developed a catalyst composed of bimetallic Ni-Co nanoparticles on a nitrogen-doped carbon support (Ni3Co@NC@C) derived from a metal-organic framework (MOF). researchgate.netrsc.org This catalyst, specifically with a Ni/Co molar ratio of 3:1, exhibited superior HDO activity in the aqueous phase conversion of vanillin. researchgate.netrsc.org Under mild reaction conditions, it achieved a full vanillin conversion with 100% selectivity to 2-methoxy-4-methylphenol (B1669609) (MMP), a valuable chemical intermediate. researchgate.netrsc.orgacs.org The high catalytic performance is attributed to the presence of electron-rich Co(0) species and abundant surface oxygen vacancies, which facilitate the adsorption and activation of vanillin molecules. researchgate.netrsc.org Furthermore, the unique hierarchical, flower-like microstructure of the catalyst enhances its stability by preventing the leaching of active metal components into the reaction medium. researchgate.netrsc.org

In a related study, a noble metal-free Ni-Co-P/HAP (hydroxyapatite) amorphous alloy catalyst was synthesized for the in-situ HDO of vanillin using formic acid as a hydrogen source. This system achieved a vanillin conversion of 97.86% and a high MMP selectivity of 93.97% under optimized conditions. researchgate.net

Performance of Ni-Co Catalysts in Vanillin HDO

CatalystVanillin Conversion (%)Product Selectivity (%)Key FindingsReference
Ni3Co@NC@C100100 (to MMP)Superior activity attributed to electron-rich Co(0) and oxygen vacancies. Stable hierarchical structure prevents metal leaching. researchgate.net, rsc.org, acs.org
Ni–Co–P/HAP97.8693.97 (to MMP)Effective in-situ HDO using formic acid as an internal hydrogen source. researchgate.net

Hydrogenation Reactions: Olefins (e.g., Cyclohexene, Cinnamaldehyde (B126680), Phenylacetylene), CO, and CO2

Hydrogenation is a fundamental process in the chemical industry for producing fuels and value-added chemicals. While Ni-based catalysts are widely used, bimetallic Ni-Co alloys often show enhanced properties.

The hydrogenation of carbon dioxide (CO2) into methane (methanation) or other useful hydrocarbons is a significant area of research for CO2 utilization. DFT calculations have suggested that alloying Ni with Co can enhance CO2 methanation performance. mdpi.com Experimental studies on Ni-Co catalysts supported on ordered mesoporous Al2O3 have confirmed this, with a Ni3Co/Al2O3 formulation demonstrating 78% CO2 conversion and 99% selectivity towards methane at 400 °C. mdpi.com Other work on silica-supported Ni-Co catalysts found that a nickel-rich composition (80Ni20Co/SiO2) exhibited the highest activity for CO2 methanation. researchgate.net The synergy between nickel and cobalt is believed to enhance catalytic activity and stability. researchgate.net

While Ni-Co systems are active for hydrogenation, specific research focusing on the use of Ni3Co intermetallics for the hydrogenation of olefins like cyclohexene, cinnamaldehyde, and phenylacetylene (B144264) is less prominent in recent literature. Studies on cinnamaldehyde hydrogenation have often focused on platinum-group metals, researchgate.net while phenylacetylene hydrogenation has been explored with catalysts like Pd-Au. researchgate.net However, the fundamental activity of Ni-Co alloys in C=C and C=O bond hydrogenation suggests their potential applicability in these areas as well.

Dry Reforming of Methane (DRM) Catalysis

Dry reforming of methane (DRM) is an important industrial process that converts two major greenhouse gases, methane (CH4) and carbon dioxide (CO2), into synthesis gas (syngas), a mixture of hydrogen (H2) and carbon monoxide (CO). lidsen.comresearchgate.net Ni-based catalysts are attractive for DRM due to their high activity and low cost, but they are often prone to deactivation from carbon deposition (coking). researchgate.net

Alloying nickel with cobalt has been investigated as a strategy to improve catalyst stability. A study on a low-cost Ni3Co-Al2O3 catalyst explored the effect of preparation conditions on DRM performance. lidsen.com It was found that the catalyst calcined at a lower temperature of 500°C (Ni3Co-500) exhibited superior performance compared to one calcined at 850°C. lidsen.com The Ni3Co-500 catalyst achieved a methane conversion of 48% in DRM and 59% in oxidative-DRM at 600°C, which was attributed to the presence of highly dispersed Ni-Co alloy sites. lidsen.com Theoretical studies using density functional theory (DFT) have also identified Ni3Co as a promising alloy for resisting deactivation during DRM. researchgate.net

Performance of Ni3Co-Al2O3 Catalyst in Methane Reforming at 600°C

Reforming ProcessCH4 Conversion (%)Syngas (H2/CO) RatioKey FindingsReference
Dry Reforming (DRM)480.62Lower calcination temperature (500°C) leads to higher dispersion of active sites and improved performance. ODRM shows higher conversion and a more favorable syngas ratio with minimal carbon deposition. lidsen.com
Oxidative Dry Reforming (ODRM)590.92

Selective Oxidation and Alcohol Oxidation Reactions

Selective oxidation of alcohols to produce valuable aldehydes and ketones is a critical transformation in organic synthesis. The development of efficient and noble-metal-free catalysts for these reactions is a significant research goal. Theoretical studies have highlighted the potential of Ni3Co systems in this domain.

Density functional theory (DFT) calculations were used to investigate the electro-oxidation of glycerol (B35011), a biomass-derived polyol. The study identified the Ni3Co system as a promising non-precious metal catalyst for this reaction. researchgate.netresearcher.life The findings indicate that the Ni3Co surface provides an optimal energetic balance for the adsorption of glycerol and the desorption of the product, dihydroxyacetone (DHA). researchgate.netresearcher.life This balance is crucial for achieving high catalytic efficiency and selectivity. These theoretical insights pave the way for the experimental development of Ni3Co catalysts for alcohol electro-oxidation technologies, including applications in fuel cells and biomass valorization. researchgate.netresearcher.life

Catalytic Organic Sulfur Removal

The removal of sulfur compounds from hydrocarbon fuels and syngas is essential to prevent the poisoning of downstream catalysts and to meet environmental regulations. researchgate.net Research in this area has explored the use of nickel and cobalt-based materials as effective sorbents.

Studies have investigated sorbents based on zinc and nickel oxides for the removal of organic sulfur species like thiophene (B33073) and benzothiophene (B83047) from syngas through a process known as reactive adsorption. researchgate.net While these studies focus on mixed oxides rather than a specific Ni3Co intermetallic, they demonstrate the effectiveness of combining nickel and another metal for desulfurization. Full conversion of the sulfur compounds was achieved at 450 °C and 10 bar pressure. researchgate.net The presence of both metals is crucial for the process, which involves both hydrogenation and the adsorption of the resulting hydrogen sulfide (B99878) in a single step. researchgate.net

Green Synthesis of Heterocyclic Compounds (e.g., Pyridopyrimidines)

The synthesis of complex organic molecules like pyridopyrimidines, which are important scaffolds in medicinal chemistry, benefits greatly from green and efficient catalytic methods. rsc.orgresearchgate.netrsc.org A nanocatalyst featuring cobalt and nickel supported on hollow carbon spheres (Co-Ni@HCSs) has proven to be highly effective for this purpose. rsc.orgrsc.org

The catalyst was used for the one-pot synthesis of pyridopyrimidine derivatives under environmentally friendly conditions. rsc.org Analysis of the catalyst composition revealed a Ni:Co molar ratio of approximately 1.13:1. rsc.org The bimetallic Co-Ni@HCSs catalyst demonstrated a significant synergistic effect, showing much higher efficiency than catalysts containing only cobalt or only nickel. rsc.org The process is noted for its use of a recyclable catalyst, mild reaction conditions, and excellent product yields. rsc.org Response surface methodology was employed to determine the optimal conditions for the synthesis, achieving a product yield of over 97%. rsc.org

Optimized Conditions for Pyridopyrimidine Synthesis using Co-Ni@HCSs

ParameterOptimal ValueReference
Catalyst Dose12.50 mg rsc.org
Temperature72.7 °C
Time9 min
Predicted Yield> 97% rsc.org

Biodiesel Synthesis via Transesterification using Co:Ni Mixed Oxides

Biodiesel, a renewable alternative to fossil diesel, is commonly produced through the transesterification of vegetable oils or animal fats. While the focus of this article is the Ni3Co intermetallic, research into biodiesel synthesis has extensively utilized cobalt-nickel mixed oxides as heterogeneous catalysts. Interestingly, for this specific application, a different ratio of the metals is found to be optimal.

Multiple studies have investigated the impact of the Co:Ni ratio on catalyst performance for biodiesel production. A study using Co-Ni mixed oxide catalysts to convert Citrullus colocynthis oil found that a Co:Ni ratio of 33:67 (approximately 1:2) delivered the highest biodiesel yield of 90%. researchgate.netlidsen.com This nickel-rich composition outperformed catalysts with 50:50 and 67:33 ratios. researchgate.netlidsen.com The catalyst demonstrated good stability and could be recycled for five runs. researchgate.netlidsen.com

Similarly, another study developed a composite catalyst from anthill, eggshell, and Ni-Co mixed oxides for the transesterification of waste frying oil. core.ac.uk This research also found that a nickel-rich catalyst was most effective, achieving a maximum biodiesel yield of 89.23% under optimized conditions. core.ac.uk These findings consistently indicate that for the transesterification reaction using mixed oxide catalysts, a nickel-rich composition is preferable to a cobalt-rich or 1:1 ratio.

Optimized Conditions for Biodiesel Synthesis using Co:Ni Mixed Oxide Catalysts

Oil SourceOptimal Co:Ni RatioTemperature (°C)Methanol:Oil RatioCatalyst Load (wt%)Time (h)Max. Yield (%)Reference
Citrullus colocynthis Oil33:67659:13.52.590 lidsen.com, researchgate.net
Waste Frying OilNi-Co (ratio not specified)7012:132.089.23 core.ac.uk

Energy Storage Materials Development

The unique electrochemical properties of cobalt-nickel (Co-Ni) compounds, particularly those with a 3:1 atomic ratio, have positioned them as highly promising materials in the advancement of energy storage technologies. Researchers are actively exploring their use in various devices, from supercapacitors to next-generation batteries, capitalizing on their high theoretical capacitance, synergistic effects, and tunable structures.

High-Performance Electrode Materials for Supercapacitors utilizing Ni-Co MOFs and Layered Double Hydroxides (LDH)

A key strategy to further boost the performance of Ni-Co LDHs is the integration with conductive materials like carbon nanostructures or the use of metal-organic framework (MOF) templates. frontiersin.orgacs.org For instance, creating composites of Ni-Co LDHs with carbon-based materials significantly improves electrical conductivity, which is a known limitation of LDHs. frontiersin.org This enhancement in conductivity facilitates faster charge transfer, leading to better rate capability and power density.

MOF-derived Ni-Co LDHs have garnered significant attention because the MOF precursor allows for the creation of porous, three-dimensional microsphere architectures with controlled morphology. acs.org This tailored structure provides a high surface area and promotes rapid electrolyte ion transportation. acs.org Research has demonstrated that Ni-Co LDHs synthesized from Ni-MOF templates can exhibit a high specific capacity. acs.org For example, one study reported a maximum specific capacity of 1272 C g⁻¹ at a current density of 2 A g⁻¹. acs.org An asymmetric supercapacitor assembled with this material delivered a notable energy density of 36.1 Wh kg⁻¹ and showed excellent cycling stability, retaining 103.9% of its initial capacity after 5000 cycles. acs.org

Similarly, constructing hierarchical architectures, such as HKUST-1@cobalt-nickel LDH, through in-situ etching and electro-deposition strategies has proven effective. sciopen.com These structures facilitate rapid charge transfer and ionic diffusion, leading to remarkable specific capacities of 297.23 mAh·g⁻¹ at 1 A·g⁻¹. sciopen.com Asymmetric supercapacitors using these materials have achieved high energy densities of 39.8 Wh·kg⁻¹ at a power density of 799.9 W·kg⁻¹, with 90% capacitance retention after 5000 cycles. sciopen.com

Further innovations include the development of sandwiched hybrid composites, such as reduced graphene oxide/polypyrrole/Ni-Co LDH (RGO/PPy/NiCo-LDH). jmst.org In these composites, the polypyrrole acts as a spacer, increasing the surface area and enhancing the conductivity of the nanocomposite. jmst.org Electrodes made from this material have shown an ultrahigh specific capacitance of 2534 F g⁻¹ at 1 A g⁻¹. jmst.org Another approach involves the uniform growth of conductive MOFs on LDHs, which has resulted in materials with a capacitance of 830 F g⁻¹ at 1 A g⁻¹. nih.gov

The table below summarizes the performance of various Ni-Co LDH-based supercapacitor electrode materials from recent studies.

MaterialSpecific Capacitance/CapacityCurrent DensityEnergy DensityPower DensityCycling Stability
NiCo-LDH/10 (from Ni-MOF) acs.org1272 C g⁻¹2 A g⁻¹36.1 Wh kg⁻¹-103.9% after 5000 cycles
HKUST-1@CoNiLDH sciopen.com297.23 mAh·g⁻¹1 A·g⁻¹39.8 Wh·kg⁻¹799.9 W·kg⁻¹90% after 5000 cycles
RGO/PPy/NiCo-LDH jmst.org2534 F g⁻¹1 A g⁻¹--78% after 5000 cycles
NiCo-LDH@Co-HHTP-EtOH nih.gov830 F g⁻¹1 A g⁻¹---
0.4Se-NiCo-LDH mdpi.com1396 F/g1 A/g60 Wh/kg2700 W/kg91.38% after 10000 cycles
Ni-Co LDH hybrid film researchgate.net2682 F g⁻¹3 A g⁻¹77.3 Wh kg⁻¹623 W kg⁻¹-
Ni-Co LDH//RGO ASC researchgate.net--188 Wh kg⁻¹1499 W kg⁻¹-

Cathode Materials for Lithium-Ion Batteries (e.g., Ni3Co6S8@C, Lithium Nickel Cobalt Aluminium Oxide (NCA))

In the realm of lithium-ion batteries (LIBs), cobalt-nickel compounds are integral to the development of high-energy-density cathode materials.

Ni3Co6S8@C: Transition metal sulfides are gaining traction as cathode materials due to their high energy density and electronic conductivity. researchgate.net A novel ternary sulfide, Ni3Co6S8@C, in the form of urchin-like core-shell nanoparticles, has been synthesized and investigated as a cathode material for lithium secondary batteries. researchgate.net The carbon coating and the use of sodium alginate as a binder are crucial strategies to inhibit volume change, aggregation, and pulverization of the nanoparticles during cycling. researchgate.net This material has demonstrated a high initial energy density of 957 Wh kg⁻¹ and maintained energy densities of 606 and 508 Wh kg⁻¹ after 100 and 200 cycles, respectively. researchgate.net

Lithium Nickel Cobalt Aluminium Oxide (NCA): Lithium Nickel Cobalt Aluminum Oxide (NCA), with the typical formula LiNi₀.₈Co₀.₁₅Al₀.₀₅O₂, is a prominent cathode material known for its high specific energy and long cycle life, making it a popular choice for applications like electric vehicles. neicorporation.comruishi-abrasives.com The high nickel content is key to its high energy density, while cobalt contributes to structural stability, and aluminum enhances thermal stability and safety. ruishi-abrasives.com NCA cathodes can deliver a specific capacity of around 200 mAh/g and exhibit excellent rate performance and cycling stability. ruishi-abrasives.com Commercial NCA powders offer a nominal capacity of approximately 190 mAh/g at a 0.1C rate. neicorporation.com

Research has shown that NCA batteries can retain at least 80% of their rated discharge capacity after 1500 charge-discharge cycles, which is a significant improvement over other common cathode materials like Lithium Cobalt Oxide (LCO). ruishi-abrasives.com Furthermore, studies on recycled NCA (RNCA) have demonstrated that it can achieve a specific discharge capacity of 124.2 mAh/g with 96% capacity retention after 40 cycles, comparable to commercial NCA. mdpi.com

The development of Ni-rich NCA, such as LiNi₀.₈₈Co₀.₀₉Al₀.₀₃O₂, is pushing the boundaries of energy density even further. scienceasia.org When paired with advanced anodes like prelithiated AgNPs/3D graphene aerogel, a full Li-ion cell can exhibit a high energy density of approximately 290 Wh/kg at 0.1C. scienceasia.org

Cathode MaterialInitial Energy DensityCapacity RetentionSpecific CapacityKey Features
Ni3Co6S8@C researchgate.net957 Wh kg⁻¹606 Wh kg⁻¹ after 100 cycles-Urchin-like core-shell nanoparticles, high electronic conductivity.
Lithium Nickel Cobalt Aluminium Oxide (NCA) neicorporation.comruishi-abrasives.com>200 Wh/kg80% after 1500 cycles~200 mAh/gHigh energy density, long cycle life, enhanced thermal stability.
Recycled NCA (RNCA) mdpi.com-96% after 40 cycles124.2 mAh/gComparable performance to commercial NCA.
Ni-rich NCA (LiNi₀.₈₈Co₀.₀₉Al₀.₀₃O₂) scienceasia.org~290 Wh/kg (cell level)-~279 mAh/gUsed in high-energy Li-ion batteries with advanced anodes.

Magnetic Phenomena Research

The magnetic properties of cobalt-nickel nanostructures are a subject of intense scientific investigation due to their potential applications in various technological fields. The interplay between cobalt and nickel at the nanoscale gives rise to interesting magnetic behaviors, including ferromagnetism and superparamagnetism, as well as magnetoelastic effects.

Investigations into Ferromagnetic and Superparamagnetic Behavior in Co3Ni Nanostructures

The magnetic behavior of Co-Ni nanostructures is highly dependent on their size, composition, and structure.

Ferromagnetism: In larger nanoparticles, ferromagnetic behavior is typically observed. mdpi.com This is characterized by a hysteresis loop in the magnetization curve, indicating the presence of remanent magnetization and coercivity. mdpi.com The ferromagnetic nature of these nanoparticles can lead to self-assembly into one-dimensional chain structures due to dipolar interactions. mdpi.com Studies on nickel nanoparticles have also shown ferromagnetic behavior at ambient temperatures, which is attributed to the formation of nanoparticle clusters. banglajol.info This property is particularly relevant for data storage applications. banglajol.info Bulk Co₃O₄ is antiferromagnetic, but Co₃O₄ nanoparticles can exhibit weak ferromagnetism due to uncompensated surface spins and finite-size effects. scirp.org

Superparamagnetism: When the size of magnetic nanoparticles is reduced below a critical diameter, they can exhibit superparamagnetism. mdpi.comdovepress.com In this state, the magnetic moments of the nanoparticles fluctuate freely, leading to zero coercivity and remanence at temperatures above the blocking temperature. buap.mxbibliotekanauki.pl For instance, nickel cobaltite (B72492) (NixCo₃₋xO₄) nanoparticles with a nickel/cobalt ratio of 0.25 have been shown to manifest superparamagnetic behavior with a high room temperature saturation magnetization of 66.3 emu/g and a low coercivity of 85 Oe. buap.mx Similarly, small cobalt nanoparticles have been observed to be superparamagnetic. mdpi.com The transition from ferromagnetic to superparamagnetic behavior is a key area of research, as it allows for the tuning of magnetic properties for specific applications.

The table below highlights the magnetic properties of different Co-Ni based nanostructures.

NanostructureMagnetic BehaviorKey Findings
NixCo₃₋xO₄ (Ni/Co ratio = 0.25) buap.mxSuperparamagneticRoom temperature saturation magnetization of 66.3 emu/g and coercivity of 85 Oe.
Small Cobalt Nanoparticles mdpi.comSuperparamagneticExhibit expected superparamagnetic behavior with no hysteresis at 300 K.
Larger Cobalt Nanoparticles mdpi.comFerromagneticShow a hysteresis loop at 300 K and self-assemble into 1-D chains.
Co₃O₄ Nanoparticles scirp.orgWeakly FerromagneticTransition from antiferromagnetic in bulk to weakly ferromagnetic in nanoparticles due to surface effects.
Nickel Nanoparticles banglajol.infoFerromagneticFerromagnetic behavior at ambient temperature attributed to nanoparticle clustering.

Studies on Magnetoelastic Effects and Strain-Induced Magnetic Anisotropy

The coupling between mechanical strain and magnetic properties, known as the magnetoelastic effect, is a significant area of research in Co-Ni materials. arxiv.org This effect allows for the control of magnetic anisotropy through the application of strain, which is promising for the development of low-power spintronic devices. arxiv.orgrsc.org

Research has shown that applying external strain to Co/Ag multilayer films can induce a uniaxial magnetic anisotropy. ubc.ca The orientation of this induced anisotropy is perpendicular to the direction of the applied strain. ubc.ca By varying the material composition, layer thicknesses, and the induced strain, it is possible to tailor the magnetic anisotropy of these materials. ubc.ca

In ferromagnetic thin films, magnetoelastic coupling can be utilized to control the magnetization orientation at room temperature. d-nb.info For example, in a polycrystalline nickel film/piezoelectric actuator hybrid structure, changing the polarity of the voltage applied to the actuator can switch the magnetic easy axis in the nickel film by 90 degrees. d-nb.info This demonstrates the potential for electric field control of magnetization through strain.

Studies on Co₃Al-based compounds have revealed that both chemical composition and the magnetic state (ferromagnetic vs. paramagnetic) significantly alter the elastic parameters and the elastic anisotropy. diva-portal.org This complex relationship highlights the importance of considering magneto-chemical effects when designing alloys with specific mechanical and magnetic properties. diva-portal.org

The table below summarizes findings on strain-induced magnetic effects in Co-Ni and related materials.

Material SystemEffect ObservedKey Findings
Co/Ag Multilayer Films ubc.caStrain-induced uniaxial magnetic anisotropyThe induced anisotropy is perpendicular to the direction of applied strain.
Polycrystalline Nickel Film/Piezoelectric Actuator d-nb.infoVoltage-controlled magnetic anisotropyReversible switching of the magnetic easy axis by 90 degrees at room temperature.
Co₃Al-based Compounds diva-portal.orgMagneto-chemical effects on elastic propertiesBoth chemical composition and magnetic state alter elastic parameters and anisotropy.
Nickel and Cobalt Thin Films arxiv.orgMagnetoacoustic waves (MAWs)Direct imaging of large-amplitude MAWs at GHz frequencies, with different amplitudes for Ni and Co.

Development of Magnetic Molecular Materials and Complexes involving Cobalt-Nickel

The development of magnetic molecular materials is a frontier in materials science, aiming to create molecule-based components for future technologies like data storage and quantum computing. mdpi.com The strategy often involves coupling magnetic metal ions, such as cobalt (Co) and nickel (Ni), with organic radical ligands to create materials with tunable magnetic properties. mdpi.comjchemrev.com The nature of the magnetic interaction—whether ferromagnetic (spins align) or antiferromagnetic (spins oppose)—is determined by the geometry and orbital overlap between the metal ion and the ligand. mdpi.com

Research has led to the synthesis of various Co(II) and Ni(II) coordination polymers and complexes. For instance, new magnetic metal complexes with polychlorinated triphenylmethyl radical ligands, [M(hfac)2(PyBTM)2] (where M = Ni or Co), have been synthesized and studied. mdpi.com In these complexes, the metal ions are in a distorted octahedral geometry, and magnetic measurements revealed intramolecular ferromagnetic (FM) interactions between the metal ions and the radical ligands. mdpi.com The strength of this exchange coupling (J) was quantified, demonstrating that these pyridyl-containing radicals are effective building blocks for creating predictable magnetic materials. mdpi.com

Another area of focus is on polynuclear metal complexes, such as those with a {M4O4} cubane-like core. mdpi.comresearchgate.net Two such tetranuclear complexes, [M4{(py)2C(OH)O}4(O2CPh)4] where M is Co(II) or Ni(II), were synthesized and found to possess a cubane (B1203433) core structure. mdpi.comresearchgate.net Magnetic studies on these compounds indicated dominant ferromagnetic interactions within the core, leading to high-spin ground states. mdpi.comresearchgate.net The discovery of single-molecule magnet (SMM) behavior in some Co and Ni cubane complexes has spurred extensive research, as these materials could serve as nanoscale magnetic bits. mdpi.commdpi.com The magnetic properties of these cubane structures are highly sensitive to small structural changes, such as the bond angles (e.g., Ni–O–Ni angle) or the nature of the coordinated ligands. mdpi.commdpi.com

Theoretical calculations, including Density Functional Theory (DFT), support the experimental findings of ferromagnetic coupling in these molecular complexes. mdpi.commdpi.comresearchgate.net These studies are crucial for understanding the structure-property relationships and for designing new molecular materials with desired magnetic characteristics. mdpi.comchemrxiv.org

Table 1: Magnetic Interaction Parameters in Selected Cobalt-Nickel Molecular Complexes

ComplexMetal IonExchange Coupling Constant (J/k_B)g-factorReference
[CoII(hfac)2(PyBTM)2]Co(II)11.8 K2.24 mdpi.com
[NiII(hfac)2(PyBTM)2]Ni(II)21.8 K- mdpi.com
Data sourced from magnetic investigation using a SQUID magnetometer, indicating ferromagnetic (positive J) interactions.

Advanced Materials Science and Engineering Applications

Role of Cobalt-Nickel Intermetallic Phases in Enhancing Mechanical Properties of Alloys (e.g., Al-Zn-Mg-Cu)

Intermetallic phases play a critical role in strengthening metallic alloys through mechanisms like precipitation hardening and grain refinement. scirp.orgmdpi.com In high-strength aluminum alloys, such as the Al-Zn-Mg-Cu series (7xxx series), the primary strengthening comes from finely dispersed precipitate phases formed during heat treatment. mdpi.commdpi.com While the main strengthening phase in these alloys is typically MgZn2, the addition of other elements, including transition metals, can form secondary intermetallic dispersoids that further enhance mechanical properties. scirp.orgmdpi.com

The addition of nickel to Al-Zn-Mg-Cu alloys results in the formation of various nickel-rich intermetallic compounds, such as Al7Cu4Ni and Al3Ni2. scirp.org These dispersoid particles contribute to the alloy's strength through dispersion and fine-grain strengthening mechanisms, which help to prevent recrystallization and grain growth during processing and at elevated temperatures. scirp.org

A prominent example of strengthening by cobalt-nickel intermetallics is found in Co-Ni-base superalloys. These alloys are strengthened by a high volume fraction of the γ' (gamma prime) phase, which has an ordered L12 crystal structure. nih.govwikipedia.org In some of these superalloys, the strengthening γ' phase is based on Co3(Al, W). nih.gov The presence of both cobalt and nickel is crucial; for instance, high nickel content can improve the solvus temperature and microstructural stability of the γ' phase, leading to excellent mechanical properties at high temperatures. researchgate.net The SB-CoNi-10 alloy, with a composition of Co–36.4Ni–13.2Al–6Cr–3.5Ta–1W (at. %), is a γ'-strengthened superalloy that exhibits an excellent combination of ductility and strength, making it suitable for demanding applications like additive manufacturing. nih.gov The strength of these alloys relies on the resistance of the coherent γ' precipitates to dislocation movement. wikipedia.org

Table 2: Composition of a γ'-Strengthened Co-Ni Base Superalloy

ElementAtomic Percent (at. %)
Cobalt (Co)36.4
Nickel (Ni)36.4
Aluminum (Al)13.2
Chromium (Cr)6.0
Tantalum (Ta)3.5
Tungsten (W)1.0
Boron (B)0.08
Carbon (C)0.08
Hafnium (Hf)0.018
Yttrium (Y)0.002
Nominal composition of the SB-CoNi-10 alloy. Minor additions are for grain boundary strengthening and oxide scale adhesion. nih.gov

Potential Integration into Microelectromechanical Systems (MEMS) based on Mechanical and Magnetic Attributes

Cobalt-nickel alloys are highly promising materials for integration into microelectromechanical systems (MEMS) due to their advantageous combination of mechanical and magnetic properties. mdpi.commdpi.com The electrodeposition process used to create Co-Ni alloys is compatible with standard photolithography and other microfabrication techniques, allowing for the creation of complex, miniaturized components. mdpi.commdpi.com These alloys have been successfully applied as the magnetic component in MEMS actuators. mdpi.com

The magnetic characteristics of the Co-Ni system are tunable; they can be shifted from soft magnetic to permanent magnetic depending on the composition, particularly the cobalt content. mdpi.comresearchgate.net This flexibility allows for the design of MEMS components with tailored magnetic responses. researchgate.net For example, electrodeposited Co-Ni films can exhibit high saturation magnetization and low coercivity, features desirable for soft magnetic applications in MEMS. researchgate.net Furthermore, cobalt-rich alloys like CoNiP are explored for hard magnetic applications in MEMS, where high coercivity is required. scientific.netaip.orgaip.org

From a mechanical standpoint, electrodeposited Co-Ni alloys exhibit excellent properties at the micro-scale. They can possess high yield strength and hardness, which is crucial for the reliability and durability of MEMS devices. mdpi.commdpi.com Research has shown that the mechanical properties are influenced by both the alloy's composition and its microstructure, such as grain size. mdpi.com For example, electrodeposited nickel-cobalt (B8461503) alloys with a refined grain size (around 13.9 nm) and high cobalt content (66.6 at.%) can achieve a yield strength as high as 2.37 GPa, a result of grain boundary and solid solution strengthening effects. mdpi.com This robust mechanical performance, combined with versatile magnetic properties, makes the Co-Ni system a key enabling material for the development of advanced magnetic MEMS. researchgate.netresearchgate.net

Table 3: Micromechanical Properties of Electrodeposited Nickel-Cobalt Alloys for MEMS

Additives in BathCobalt Content (at.%)Average Grain Size (nm)Yield Strength (GPa)Reference
None21.521.1- mdpi.com
Nickel Bromide60.118.2- mdpi.com
Surf-Bright21.513.2- mdpi.com
Both Additives66.613.92.37 mdpi.com
Data from micro-compression tests on micro-pillar specimens, demonstrating the influence of composition and grain refinement on mechanical strength. mdpi.com

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